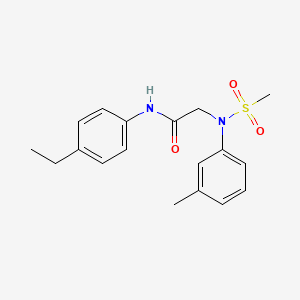
3,4-dihydro-2H-quinolin-1-yl-(2-hydroxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dihydro-2H-quinolin-1-yl-(2-hydroxyphenyl)methanone: is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a quinoline moiety with a hydroxyphenyl group, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-quinolin-1-yl-(2-hydroxyphenyl)methanone typically involves the condensation of 2-hydroxybenzaldehyde with 3,4-dihydroquinoline under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Catalysts such as p-toluenesulfonic acid or sodium hydroxide may be used to facilitate the reaction.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form quinoline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the hydroxyphenyl group, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products Formed
Oxidation: Quinoline-2,3-dione derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated derivatives of the hydroxyphenyl group.
科学研究应用
3,4-dihydro-2H-quinolin-1-yl-(2-hydroxyphenyl)methanone: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3,4-dihydro-2H-quinolin-1-yl-(2-hydroxyphenyl)methanone involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as tyrosine kinases, which play a role in cell signaling and proliferation. It may also interact with DNA, leading to the inhibition of DNA synthesis and cell division. The hydroxyphenyl group can enhance its binding affinity to specific receptors, contributing to its biological effects.
相似化合物的比较
Similar Compounds
- 3,4-dihydro-2H-quinolin-1-yl-(2-methoxyphenyl)methanone
- 3,4-dihydro-2H-quinolin-1-yl-(2-fluorophenyl)methanone
- 4-chloro-phenyl-(3,4-dihydro-2H-quinolin-1-yl)methanone
Comparison
- 3,4-dihydro-2H-quinolin-1-yl-(2-hydroxyphenyl)methanone is unique due to the presence of the hydroxy group, which can participate in hydrogen bonding and enhance its solubility and reactivity.
- 3,4-dihydro-2H-quinolin-1-yl-(2-methoxyphenyl)methanone has a methoxy group instead of a hydroxy group, which affects its electronic properties and reactivity.
- 3,4-dihydro-2H-quinolin-1-yl-(2-fluorophenyl)methanone contains a fluorine atom, which can influence its lipophilicity and metabolic stability.
- 4-chloro-phenyl-(3,4-dihydro-2H-quinolin-1-yl)methanone has a chloro group, which can affect its biological activity and binding affinity to specific targets.
属性
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(2-hydroxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-15-10-4-2-8-13(15)16(19)17-11-5-7-12-6-1-3-9-14(12)17/h1-4,6,8-10,18H,5,7,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZOVXBJTUNZOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(furan-2-yl)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B5866521.png)

![4-methoxy-3-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5866523.png)



![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5866570.png)


![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B5866603.png)


![N-[2-(4-chlorophenoxy)ethyl]-2-fluorobenzamide](/img/structure/B5866627.png)
